
Methyl 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate
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Overview
Description
Methyl 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate: is an organic compound with the molecular formula C13H16ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorophenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-chlorobenzaldehyde and pyrrolidine.
Formation of Intermediate: The first step involves the formation of 2-(4-chlorophenyl)pyrrolidine through a condensation reaction between 4-chlorobenzaldehyde and pyrrolidine in the presence of a suitable catalyst, such as acetic acid.
Esterification: The intermediate 2-(4-chlorophenyl)pyrrolidine is then reacted with methyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate to form methyl 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Pyrrolidine Ring Formation
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Cyclization : The pyrrolidine ring is often formed via cyclization of a 4-chlorophenyl-substituted amine with a carbonyl compound (e.g., ketones or aldehydes). Catalysts like polyphosphoric acid or HATU (a coupling reagent) may facilitate ring closure .
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Stereochemical Control : Reactions may yield diastereomers, necessitating chiral resolution. For example, (R)-methyl 2-(2-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (3e) was synthesized with 42% ee under specific conditions .
Reaction Conditions and Yields
NMR Spectroscopy
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1H NMR :
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13C NMR :
HRMS Analysis
Mechanistic Insights
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Catalyst Role : Polyphosphoric acid acts as a Lewis acid, facilitating cyclization by stabilizing intermediates .
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Stereochemical Challenges : Enantiomeric excess depends on reaction conditions, such as solvent choice and catalyst loading .
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Functional Group Compatibility : The acetate ester group requires careful handling to avoid hydrolysis during acidic or basic steps .
Scientific Research Applications
Chemistry
Methyl 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its structural features allow it to participate in various chemical reactions, making it valuable for developing novel compounds.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties: Investigated for effectiveness against various bacterial strains.
- Antiviral Activities: Studies are ongoing to assess its efficacy against specific viral infections.
Table 1: Biological Activity Studies
Study Focus | Findings | Reference |
---|---|---|
Antimicrobial Activity | Effective against Gram-positive bacteria | |
Antiviral Activity | Promising results against certain viral strains |
Medicine
The compound is being explored for its potential therapeutic effects, particularly in drug development:
- Pain Management: Similar compounds have shown analgesic properties.
- Neurological Disorders: Investigated for possible applications in treating conditions such as epilepsy and anxiety.
Case Study: Neurological Applications
A study conducted on analogs of this compound demonstrated anticonvulsant activity comparable to standard medications. The structure-activity relationship (SAR) indicated that modifications to the chlorophenyl group significantly influenced efficacy.
Mechanism of Action
The mechanism by which methyl 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group enhances its binding affinity to these targets, while the pyrrolidine ring provides structural stability. This compound can modulate the activity of neurotransmitter systems, making it relevant in the study of neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-phenylpyrrolidin-1-yl)acetate
- Methyl 2-(2-(4-fluorophenyl)pyrrolidin-1-yl)acetate
- Methyl 2-(2-(4-bromophenyl)pyrrolidin-1-yl)acetate
Uniqueness
Methyl 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents on the phenyl ring.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Biological Activity
Methyl 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate is a synthetic compound with potential biological activity. It possesses a pyrrolidine structure, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula: C13H16ClNO2
- Molecular Weight: 253.73 g/mol
- Boiling Point: Approximately 334.7 °C
- Density: 1.188 g/cm³
- pKa: 7.36
These properties indicate that the compound is likely to be stable under standard conditions, which is critical for its biological applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cells:
- Cell Lines Tested: A549 (human lung adenocarcinoma)
- Viability Reduction: Certain derivatives reduced cell viability significantly (e.g., to 64% and 61% for specific substitutions) compared to controls .
The incorporation of a 4-chlorophenyl group appears to enhance the anticancer activity, suggesting that structural modifications can significantly influence efficacy.
The proposed mechanism involves interaction with cellular pathways that regulate apoptosis and proliferation. The presence of the chlorophenyl moiety may enhance lipophilicity, facilitating better cell membrane penetration and subsequent biological effects.
Antibacterial and Antifungal Activity
The compound's structural analogs have also been evaluated for antibacterial properties:
- Tested Strains: Bacillus subtilis, Enterococcus faecalis, E. coli, Pseudomonas aeruginosa.
- Minimum Inhibitory Concentrations (MIC):
These findings indicate that derivatives of this compound may possess antimicrobial properties worthy of further exploration.
Case Study: Toxicological Profile
A retrospective analysis identified this compound in several cases of acute poisoning related to synthetic cathinones. The study emphasized the need for careful monitoring given the compound's psychoactive potential and its association with fatal outcomes in some instances .
Case Study: Clinical Implications
In clinical settings, compounds with similar structures have been implicated in adverse effects when used recreationally. The identification of such substances in toxicological screenings underscores their relevance in public health discussions regarding new psychoactive substances (NPS) .
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)pyrrolidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-13(16)9-15-8-2-3-12(15)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUASDZHTZUTIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCC1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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